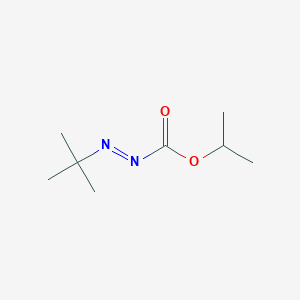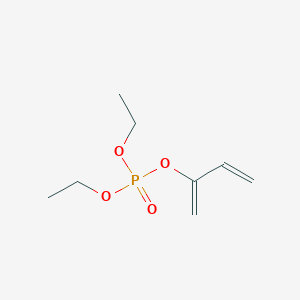
Phosphoric acid, diethyl 1-methylene-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diethyl 1-methylene-2-propenyl ester is an organophosphorus compound with the molecular formula C8H15O4P and a molecular weight of 206.18 g/mol . This compound is known for its unique chemical structure, which includes a phosphoric acid esterified with diethyl groups and a 1-methylene-2-propenyl group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 1-methylene-2-propenyl ester can be synthesized through the esterification of phosphoric acid with diethyl 1-methylene-2-propenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, diethyl 1-methylene-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Diethyl 1-methylene-2-propenyl alcohol.
Substitution: Various substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl 1-methylene-2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl 1-methylene-2-propenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ester group allows it to form covalent bonds with active sites on enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, diethyl 1-methyl-2-propenyl ester
- Phosphoric acid, dimethyl 1-methyl-3-(methylamino)-3-oxo-1-propenyl ester
Uniqueness
Phosphoric acid, diethyl 1-methylene-2-propenyl ester is unique due to its specific ester group and the presence of a 1-methylene-2-propenyl moiety. This structure imparts distinct reactivity and functional properties, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
58625-78-8 |
|---|---|
Molekularformel |
C8H15O4P |
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
buta-1,3-dien-2-yl diethyl phosphate |
InChI |
InChI=1S/C8H15O4P/c1-5-8(4)12-13(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3 |
InChI-Schlüssel |
IGSRQUNRYLDMDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)


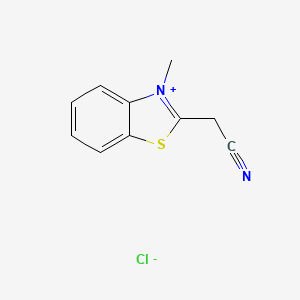
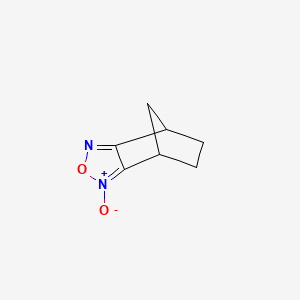
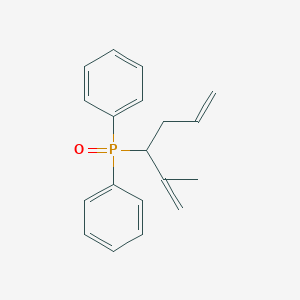
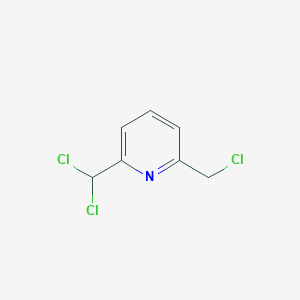
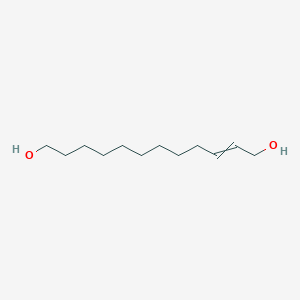

![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
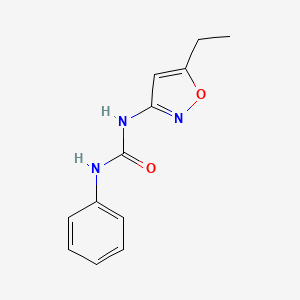
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
